MeDDC Sulfine
Description
S-Methyl N,N-diethyldithiocarbamate sulfine (MeDDC sulfine) is an intermediate metabolite of disulfiram (DSF), a drug primarily used to treat chronic alcoholism. This compound is formed during the hepatic and renal metabolism of DSF via sequential enzymatic reactions. DSF is first reduced to diethyldithiocarbamate (DDC), which undergoes methylation to form S-methyl N,N-diethyldithiocarbamate (MeDDC). MeDDC is subsequently oxidized to this compound and further metabolized to S-methyl N,N-diethylthiocarbamate sulfoxide (MeDTC sulfoxide), the proposed active metabolite responsible for DSF’s therapeutic effects .
This compound exhibits unique biochemical properties, including the ability to inhibit P-glycoprotein ATPase activity, which may influence drug efflux and resistance in cancer therapy . Additionally, this compound contributes to DSF’s copper-chelating effects, which inhibit superoxide dismutase (SOD) and enhance oxidative stress in target cells .
Properties
Molecular Formula |
C6H13NOS2 |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
N-ethyl-N-[methylsulfanyl(sulfinyl)methyl]ethanamine |
InChI |
InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9-3)10-8/h4-5H2,1-3H3 |
InChI Key |
RSPAUUVFJFPEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S=O)SC |
Synonyms |
MeDDC sulfine S-methyl-N,N-diethyldithiocarbamate sulfine |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Formation Pathways
MeDDC sulfine is generated via oxidation of S-methyl N,N-diethyldithiocarbamate (MeDDC), a primary metabolite of disulfiram. Key findings include:
-
Primary Enzymatic Catalysts :
-
Cytochrome P450 (CYP450) : Accounts for ~90% of MeDDC oxidation in human liver microsomes at pH 7.4 .
-
Flavin Monooxygenase 3 (FMO3) : Contributes ~10% to hepatic oxidation but shows higher catalytic efficiency (5.3 ± 0.2 nmol/min/mg) .
-
FMO1 : Dominates renal metabolism, with activity of 210 ± 50 pmol/min/mg in human kidney microsomes .
-
-
Reaction Mechanism :
Oxidation occurs at the sulfur center of MeDDC, forming a sulfine group (-S(=O)-). This step is critical for subsequent conversion to the bioactive sulfoxide metabolite .
Kinetic Parameters and Substrate Specificity
Experimental data reveal distinct kinetic behaviors across enzymatic systems:
-
Key Observations :
Inhibition Studies and Competing Pathways
Competing enzymatic pathways and inhibitors modulate this compound production:
-
CYP450 Inhibition :
-
FMO Inhibition :
-
Cross-Reactivity :
Methyl p-tolyl sulfide (MTS), a purported FMO probe, is metabolized by both FMO and CYP450, complicating activity assays without inhibitors .
Role in Disulfiram’s Pharmacological Activity
This compound serves as an intermediate in the bioactivation cascade:
-
This compound → Sulfoxide : Further oxidation yields the ultimate inhibitor of aldehyde dehydrogenase (ALDH) .
-
Tissue-Specific Metabolism :
Analytical Methods for Detection
-
HPLC-Mass Spectrometry : Confirms sulfine as the sole major product in microsomal assays .
-
Benzydamine N-Oxidation Assay : Correlates with FMO activity in renal microsomes (r = 0.951) .
Implications for Drug-Drug Interactions
-
CYP450 Inducers/Inhibitors : May alter disulfiram’s efficacy by modulating this compound levels.
-
FMO Polymorphisms : Genetic variants in FMO1/FMO3 could influence interpatient metabolic variability .
This synthesis integrates data from enzymatic assays, inhibition studies, and tissue-specific analyses to elucidate this compound’s chemical reactivity and metabolic significance. Experimental parameters are derived from replicated studies using human liver/kidney microsomes and recombinant enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metabolic Pathways and Enzyme Specificity
MeDDC sulfine is distinguished from related compounds by its tissue-specific metabolism and enzymatic regulation:
- Enzyme Specificity: In the kidney, this compound formation is primarily mediated by flavin monooxygenase 1 (FMO1), with negligible CYP450 involvement. FMO1 exhibits a Km of 11–15 µM for MeDDC . In contrast, hepatic metabolism of MeDDC is dominated by CYP450 isoforms (e.g., CYP3A4, CYP2B6), contributing ~93% of this compound formation in liver microsomes . FMO3 plays a minor role (10% contribution) .
Structural and Chemical Comparisons
- Sulfine vs. Sulfoxide :
- This compound contains a sulfine group (R₂S=O), while MeDTC sulfoxide has a sulfoxide group (R₂S⁺–O⁻). The sulfine’s electrophilic sulfur enhances reactivity with thiol groups in enzymes like SOD .
- Sulfines are generally less stable than sulfoxides, necessitating rapid conversion to downstream metabolites .
Research Findings and Clinical Relevance
Renal vs. Hepatic Metabolism :
- Renal FMO1 produces this compound at 210 ± 50 pmol/min/mg protein, whereas hepatic CYP450 generates it at 3.3 nmol/min/mg . This disparity highlights organ-specific metabolic roles.
- Inhibition of FMO1 in renal microsomes reduces this compound formation by 75–89%, confirming its dominance in the kidney .
Pharmacokinetic Variability :
Data Tables
Table 1. Enzymatic Contributions to this compound Formation
| Tissue | Enzyme | Contribution (%) | Km (µM) | Vmax |
|---|---|---|---|---|
| Kidney | FMO1 | 75–89 | 15 | 7.6 nmol/min/nmol |
| Liver | CYP450 | 93 | N/A | 3.3 nmol/min/mg |
| Liver | FMO3 | 10 | N/A | 1.1 nmol/min/mg |
Table 2. Bioactivity Comparison
| Compound | ALDH Inhibition | P-gp ATPase Inhibition | SOD Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes (IC50 = 2.5 µM) | Indirect via Cu²⁺ chelation |
| MeDTC sulfoxide | Strong | No | Yes |
| DDC | Weak | No | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
